molecular formula C10H18ClN3O3S B2404451 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride CAS No. 1327646-93-4

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride

Cat. No.: B2404451
CAS No.: 1327646-93-4
M. Wt: 295.78
InChI Key: HXNYQNQUTYANPO-UHFFFAOYSA-N
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Description

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4,4-dimethyloxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is unique due to its combined pyrazole and oxazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈ClN₃O₂S
  • Molecular Weight : 307.82 g/mol
  • CAS Number : 2216712-66-0

Structural Features

The compound features a pyrazole ring with a sulfonyl group, which is known for enhancing biological activity through various mechanisms. The oxazolidine structure contributes to its stability and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxazolidine moieties. For instance, related compounds have shown submicromolar antiproliferative activity against cancer cell lines like MIA PaCa-2, indicating that modifications in the structure can lead to enhanced therapeutic effects .

The mechanism of action appears to involve modulation of autophagy and inhibition of mTORC1 signaling pathways. This disruption leads to increased autophagic flux and potential apoptosis in cancer cells, suggesting that this compound may act as an autophagy modulator with anticancer properties.

Antimicrobial Activity

The oxazolidine component has been recognized for its antimicrobial properties. It has been used in formulations aimed at controlling bacteria and fungi in various industrial applications . The effectiveness against microbial strains can be attributed to its ability to disrupt cellular processes in pathogens.

Toxicological Profile

Toxicity studies indicate that while the compound exhibits some level of acute toxicity, it is generally considered safe for use in controlled environments. The Environmental Protection Agency (EPA) has classified it as slightly toxic based on laboratory animal studies .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of related pyrazole compounds, two derivatives were identified that reduced mTORC1 activity and enhanced autophagic processes in pancreatic cancer cells. These findings suggest that structural analogs of this compound may possess similar or enhanced anticancer activities .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial applications of oxazolidine derivatives demonstrated effective control over bacterial growth in industrial settings. The compound's ability to function as an antimicrobial agent has led to its inclusion in formulations for oil recovery and other industrial processes .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSubmicromolar antiproliferative activity
Autophagy ModulationDisruption of mTORC1 signaling
AntimicrobialEffective against bacteria and fungi
ToxicitySlightly toxic; classified by EPA

Toxicity Classification

Toxicity CategoryDescription
Acute OralSlightly toxic
DermalSlightly toxic
InhalationSlightly toxic
Eye IrritationSevere irritant

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYQNQUTYANPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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